

Longiferone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Longiferone B

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Abstract

Longiferone B is a daucane sesquiterpene isolated from the rhizomes of *Boesenbergia longiflora*.^{[1][2]} This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and reported anti-inflammatory activity of **Longiferone B**. Detailed experimental protocols for its isolation and biological evaluation are provided, along with a visualization of its putative signaling pathway. To date, a total synthesis of **Longiferone B** has not been reported in the literature.

Chemical Structure and Properties

Longiferone B is classified as a daucane sesquiterpene.^{[1][2]} Its chemical structure was elucidated through extensive spectroscopic analysis.

Chemical Structure:

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Table 1: Chemical and Physical Properties of **Longiferone B**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₂ O	[3]
Molecular Weight	218.34 g/mol	[3]
CAS Number	1639810-67-5	[1]
Appearance	Colorless oil	Sudsai et al., 2014
Optical Rotation	[α] _D ²⁵ +85 (c 0.1, CHCl ₃)	Sudsai et al., 2014

Spectroscopic Data

The structural elucidation of **Longiferone B** was based on the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Longiferone B** (in CDCl₃)

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
1	43.5	2.59 (1H, m)
2	25.4	1.85 (1H, m), 1.68 (1H, m)
3	31.9	1.95 (1H, m), 1.57 (1H, m)
4	48.9	2.43 (1H, q, 7.0)
5	50.3	2.08 (1H, d, 11.0)
6	37.0	2.35 (1H, dd, 16.5, 5.5)
7	200.1	-
8	135.2	5.83 (1H, s)
9	162.3	-
10	34.9	2.25 (1H, m)
11	148.2	4.88 (1H, s), 4.85 (1H, s)
12	110.1	-
13	20.8	1.73 (3H, s)
14	12.3	1.09 (3H, d, 7.0)
15	21.5	1.05 (3H, s)

Data sourced from Sudsai et al., J Ethnopharmacol. 2014 Jun 11;154(2):453-61.

Mass Spectrometry and Infrared Spectroscopy

Table 3: HR-ESI-MS and IR Data for **Longiferone B**

Spectroscopic Technique	Data
HR-ESI-MS	m/z 219.1744 [M+H] ⁺ (calculated for C ₁₅ H ₂₃ O, 219.1749)
Infrared (IR) ν_{max} (cm ⁻¹)	1668 (C=O), 1645 (C=C)

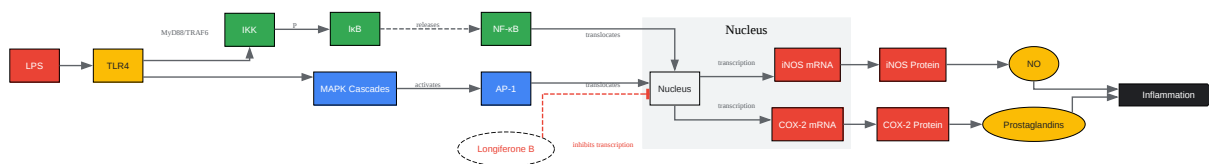
Data sourced from Sudsai et al., J Ethnopharmacol. 2014 Jun 11;154(2):453-61.

Biological Activity: Anti-inflammatory Effects

Longiferone B has demonstrated significant anti-inflammatory properties in vitro. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells with an IC_{50} value of 21.0 μ M.[1][2] Furthermore, it has been shown to suppress the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2]

Signaling Pathway

Longiferone B exerts its anti-inflammatory effects by likely interfering with the activation of transcription factors that regulate the expression of pro-inflammatory genes such as *Nos2* (iNOS) and *Ptgs2* (COX-2). The diagram below illustrates the generally accepted signaling pathway initiated by LPS, leading to the production of inflammatory mediators, and the putative points of inhibition by **Longiferone B**.



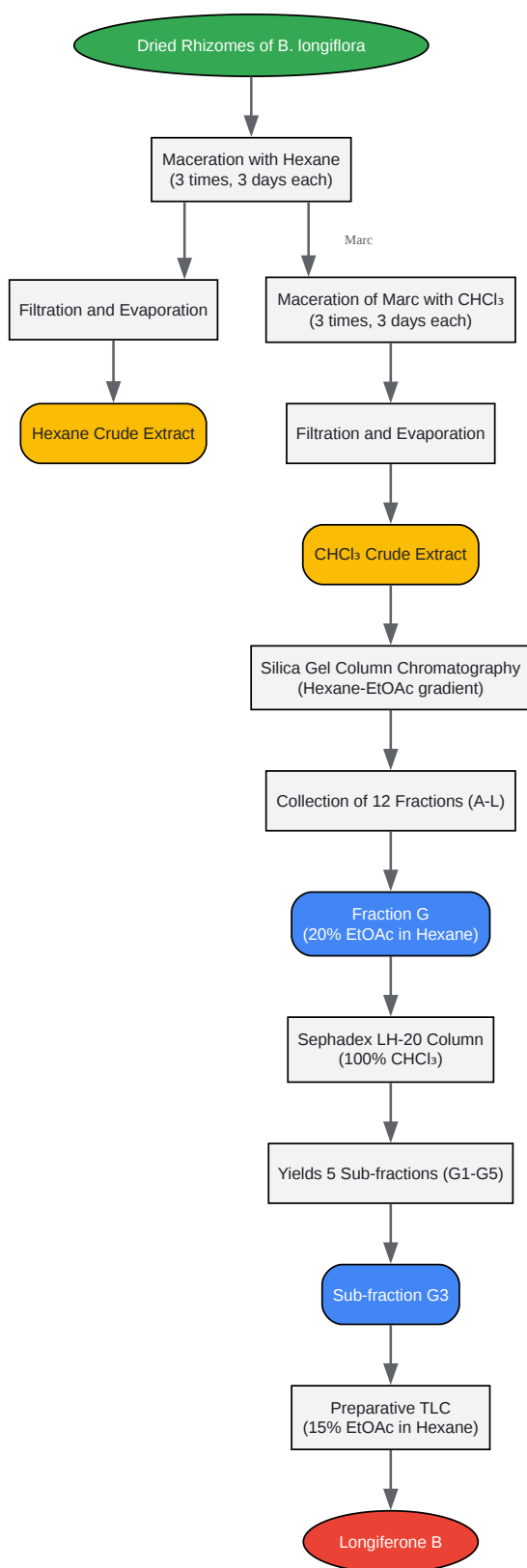
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Caption: LPS-induced inflammatory signaling and inhibition by **Longiferone B**.

Experimental Protocols

Isolation of Longiferone B from Boesenbergia longiflora

The following protocol is adapted from Sudsai et al. (2014).



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Caption: Isolation workflow for **Longiferone B**.

- **Extraction:** Dried and powdered rhizomes of *B. longiflora* (1.5 kg) were macerated sequentially with hexane and chloroform (CHCl_3) at room temperature. Each solvent extraction was repeated three times for three days. The filtrates were evaporated under reduced pressure to yield the respective crude extracts.
- **Column Chromatography:** The CHCl_3 extract (20 g) was subjected to silica gel column chromatography, eluting with a hexane-ethyl acetate (EtOAc) gradient system to yield 12 fractions (A-L).
- **Fraction Purification:** Fraction G (eluted with 20% EtOAc in hexane) was further purified on a Sephadex LH-20 column using 100% CHCl_3 as the mobile phase to give five sub-fractions (G1-G5).
- **Final Isolation:** Sub-fraction G3 was subjected to preparative thin-layer chromatography (TLC) using 15% EtOAc in hexane as the developing solvent to afford pure **Longiferone B** (15 mg).

Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in LPS-stimulated RAW264.7 macrophages.

- **Cell Culture:** RAW264.7 cells are plated in 96-well plates at a density of 1×10^5 cells/well and incubated for 24 hours.
- **Treatment:** The cells are pre-treated with various concentrations of **Longiferone B** for 2 hours before being stimulated with lipopolysaccharide (LPS) ($1 \mu\text{g/mL}$) for 24 hours.
- **Griess Reaction:** After incubation, $100 \mu\text{L}$ of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
- **Quantification:** The absorbance is measured at 550 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for iNOS and COX-2 mRNA Expression

This protocol outlines the procedure to measure the effect of **Longiferone B** on iNOS and COX-2 mRNA levels.

- **Cell Treatment and RNA Extraction:** RAW264.7 cells are seeded in 6-well plates and treated with **Longiferone B** and/or LPS as described for the NO assay. After the desired incubation period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.
- **Reverse Transcription:** The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
- **PCR Amplification:** The resulting cDNA is used as a template for PCR amplification using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
- **Analysis:** The PCR products are separated by agarose gel electrophoresis and visualized with a DNA-staining agent. The band intensities for iNOS and COX-2 are quantified and normalized to the intensity of the housekeeping gene to determine the relative mRNA expression levels.

Conclusion

Longiferone B is a daucane sesquiterpene with a well-characterized chemical structure and promising anti-inflammatory activity. Its ability to suppress the expression of key inflammatory mediators iNOS and COX-2 suggests potential therapeutic applications. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery who are interested in further investigating the properties and potential of **Longiferone B**. The absence of a reported total synthesis presents an opportunity for synthetic organic chemists to develop a novel synthetic route to this interesting natural product.

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Phone: (601) 213-4426

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